Comu

Descripción general

Descripción

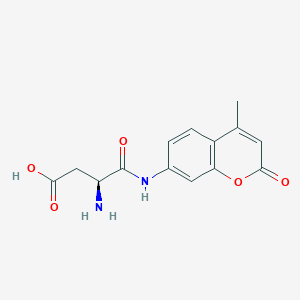

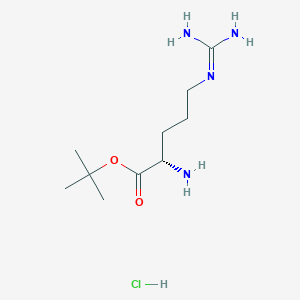

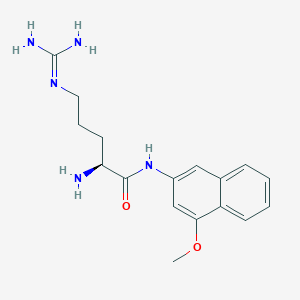

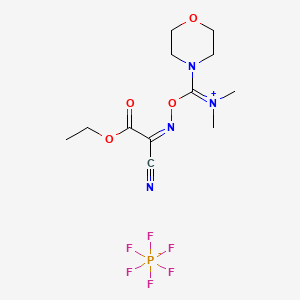

COMU is a peptide coupling reagent that is safer and more efficient . It has equal or even superior performance to HATU . It is non-explosive and does not contain a benzotriazole moiety . It is suitable for both solution phase and solid phase peptide synthesis .

Synthesis Analysis

COMU is a highly efficient coupling reagent that produces yields as good as or better than HATU . The dimethylmorpholino skeleton in COMU affords high solubility in DMF, permitting solutions to be prepared that are approximately four times as concentrated as HBTU or HATU solutions .Molecular Structure Analysis

The empirical formula of COMU is C12H19F6N4O4P . Its molecular weight is 428.27 . The SMILES string representation of COMU isF [P-] (F) (F) (F) (F)F.CCOC (=O)C (=NO\\C (N1CCOCC1)= [N+] (/C)C)C#N . Chemical Reactions Analysis

COMU is used in coupling reactions . It has been found to have high solubility and stability in typical solvents . It also has utmost retention of configuration with low to non-existent racemization .Physical And Chemical Properties Analysis

COMU is a crystalline substance . It is used in coupling reactions . It has a high solubility and stability in typical solvents .Aplicaciones Científicas De Investigación

Humic Acid Particle Embedded Super Porous Gum Arabic Cryogel Network

The study by Suner and Sahiner (2018) presents the development of a versatile super porous gum Arabic cryogel network embedded with humic acid particles. This work, conducted at Canakkale Onsekiz Mart University (COMU), highlights the potential applications of such materials in various scientific fields, including environmental and materials science (Suner & Sahiner, 2018).COMU's Scientific Awards and Research Culture

The XXXVI COMU's Scientific Awards showcase the institution's commitment to fostering a research culture among academics. This initiative, as described by Hoff and Rodrigues (2017), emphasizes the importance of nurturing research in scientific communities and the role of academic awards in promoting research excellence (Hoff & Rodrigues, 2017).Congresso Medico Universitario da FMUSP - COMU

The history and impact of the Congresso Medico Universitario da FMUSP - COMU, as outlined by Ramalho, Vasconcelos, and Cippiani (2008), demonstrate its role in contributing to medical education, stimulating scientific research, and promoting cultural integration among academics. This annual event, which began in 1982, has been instrumental in advancing medical research and education (Ramalho, Vasconcelos, & Cippiani, 2008).Computer in Education (COMPU-EDU) and Scientific Evolution

Moreno-Guerrero et al. (2022) analyze the literature on computers in the field of education (COMPU-EDU) through a bibliometric methodology. Their study reveals the significant influence of computer technology in educational research and how it shapes teaching and learning processes (Moreno-Guerrero et al., 2022).Collaborative Complex Computing Environment (Com-Com)

Petrenko (2015) discusses the Com-Com environment, which provides dynamic infrastructure and user-driven application development for computational tasks across various domains. This approach aids in creating software for high-performance computing and data mining research, showcasing its applications in scientific computing (Petrenko, 2015).Pharmacy University Students' Perspectives on Scientific Research

A study by Asdaq et al. (2022) evaluates the perspectives of pharmacy university students towards scientific research. This research highlights the importance of fostering a research environment and improving research practices among students, which is crucial for advancing scientific inquiry and education (Asdaq et al., 2022).Composable Infrastructures in Academic Research

Long et al. (2022) describe the implementation of a composable infrastructure in an academic setting to accelerate research and discovery. This system enables researchers to customize resources for various scientific applications, demonstrating the integration of technology in academic research (Long et al., 2022).Teaching and Research Nexus in Turkish Academia

The study by Çalıkoğlu, Seggie, and Uslu (2020) focuses on the interaction between teaching and research in Turkish academia, supported by COMU-BAP. This research highlights the importance of integrating teaching and research to enhance academic quality and output (Çalıkoğlu, Seggie, & Uslu, 2020).

Mecanismo De Acción

Target of Action

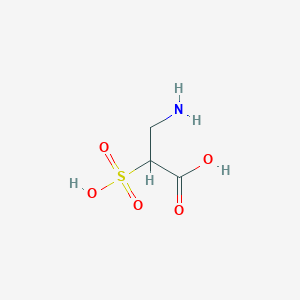

COMU, a third-generation uronium-type coupling reagent, is primarily used in peptide synthesis . Its primary targets are the carboxylic acid groups of amino acids, which it reacts with to form peptide bonds .

Mode of Action

COMU is based on ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and a morpholino carbon skeleton . The presence of the morpholino group significantly influences the solubility, stability, and reactivity of the reagent . COMU performs extremely well in the presence of only one equivalent of base, confirming the effect of the hydrogen bond acceptor in the reaction .

Biochemical Pathways

The primary biochemical pathway affected by COMU is peptide synthesis. It facilitates the formation of peptide bonds, which are crucial for the creation of peptides and proteins . The by-products of COMU are water-soluble and easily removed, making it an excellent choice of coupling reagent for solution-phase peptide synthesis

Safety and Hazards

Propiedades

IUPAC Name |

[[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1/b14-10-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDHNZNLPKYHCN-DZOOLQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC(=[N+](C)C)N1CCOCC1)/C#N.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F6N4O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659200 | |

| Record name | {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Comu | |

CAS RN |

1075198-30-9 | |

| Record name | {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

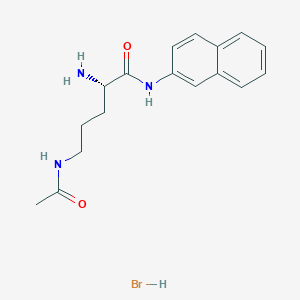

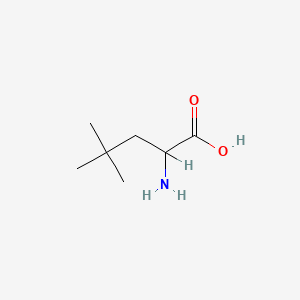

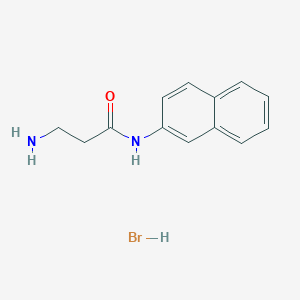

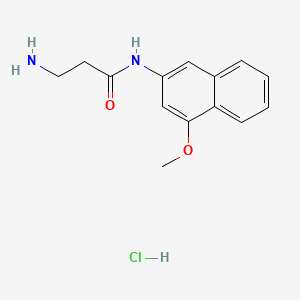

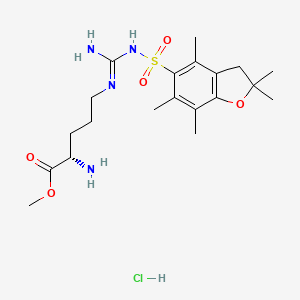

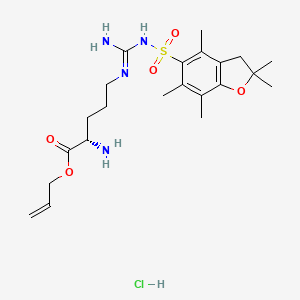

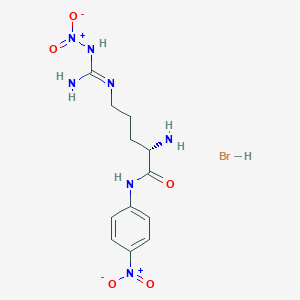

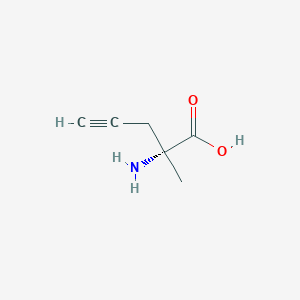

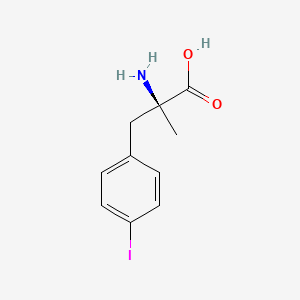

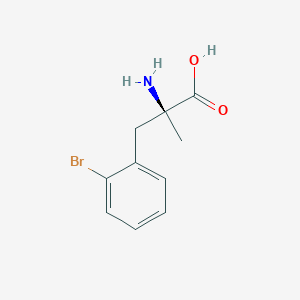

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Comu?

A1: The molecular formula of Comu is C12H20N5O4PF6, and its molecular weight is 445.3 g/mol.

Q2: Is there any spectroscopic data available for Comu?

A2: While the provided research papers do not delve into detailed spectroscopic characterization of Comu, information regarding its structure can be found in chemical databases such as PubChem and ChemSpider.

Q3: How stable is Comu in commonly used peptide synthesis solvents?

A3: Comu exhibits limited hydrolytic stability in dimethylformamide (DMF) [, , ]. Research has shown that its stability after 24 hours in DMF is only 14% [].

Q4: Are there any alternative solvents where Comu shows improved stability?

A4: Yes, Comu demonstrates significantly higher stability in solvents like γ-valerolactone (GVL) and acetonitrile (ACN). After 24 hours, its stability in GVL and ACN is 88% and 89%, respectively [].

Q5: What are the main applications of Comu?

A5: Comu is primarily utilized as a coupling reagent in both solution-phase and solid-phase peptide synthesis. Its primary function is to facilitate the formation of amide bonds between amino acids during peptide chain elongation [, , ].

Q6: How does the performance of Comu compare to other commonly used coupling reagents?

A6: While Comu offers advantages like high solubility and a water-soluble byproduct, its coupling efficiency in in situ neutralization Boc-SPPS has been observed to be lower than that of HBTU and HCTU, especially when using polystyrene-based resins [].

Q7: Are there any specific advantages of using Comu over other coupling reagents?

A7: Comu possesses several advantages that make it a desirable alternative to conventional benzotriazole-based coupling reagents:

- Higher Solubility: Comu exhibits enhanced solubility in a variety of organic solvents, simplifying reaction setups and potentially improving reaction kinetics [, ].

- Water-Soluble Byproduct: The byproduct generated during the coupling reaction is water-soluble, allowing for easier purification of the synthesized peptides [].

- Colorimetric Reaction Monitoring: The color change accompanying the reaction with Comu can be utilized to monitor the progress of the coupling reaction visually [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.